1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
Description
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (CAS: 13431-10-2) is a tertiary alcohol featuring a cyclopropyl group and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The compound is synthesized via methods involving cyclopropane ring formation and substitution reactions on the aromatic ring . The 3,4-dimethoxy groups enhance electron density on the phenyl ring, influencing reactivity and solubility. This compound is commercially available at 95% purity, indicating robust synthetic protocols and stability .
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(14,9-4-5-9)10-6-7-11(15-2)12(8-10)16-3/h6-9,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZAPVLUWFLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol typically involves two key synthetic stages:
- Formation of the 3,4-dimethoxyphenyl ethanol backbone , often via catalytic hydrogenation of 3,4-dimethoxyacetophenone.
- Introduction of the cyclopropyl group onto the alpha carbon adjacent to the hydroxyl group.
These stages may be conducted sequentially or combined depending on the synthetic route.
Introduction of the Cyclopropyl Group
The cyclopropyl group is introduced typically through ring-closure reactions involving organic dihalides and reductive agents under alcoholic solvent conditions.
Method: Ring-Closure Reaction of Organic Dihalide with Reductive Agent
- Starting Materials: Organic dihalides such as dibromoneopentyl glycol.
- Reductive Agents: Zinc powder (preferably 320 mesh), iron powder, or nickel powder (zinc powder preferred).
- Solvent: Alcoholic solvents such as ethanol, methanol, or propanol (ethanol preferred).
- Reaction Conditions:
- Molar ratio of dibromoneopentyl glycol : zinc powder : solvent = 1 : 1–1.5 : 10–50 (preferably 1 : 1.2 : 40).
- Temperature: 25–100 °C (preferably 65 °C).
- Reaction time: 2–8 hours (preferably 6 hours).
- Post-Reaction Treatment: Ammonia is introduced under controlled temperature (0–50 °C, preferably 20 °C) for solid-liquid separation and filtration.
- Yield and Purity: Yield over 90%, product purity over 98%.
- Advantages: The process is concise, safe, and produces high-quality product with improved yield compared to traditional multi-step methods.
| Component | Quantity / Condition |
|---|---|
| Ethanol | 500 g (11.1 mol) |
| Dibromoneopentyl glycol | 250 g (0.954 mol) |
| Zinc powder (320 mesh) | 70 g (1.07 mol) |
| Reaction temperature | 60 °C |
| Reaction time | ~6 hours (including reflux) |
| Ammonia (for separation) | 50 g (2.94 mol), 20 °C, 1.5 hours |
| Yield | 92% |
| Product purity (GC) | 98% |
Alternative Synthetic Routes and Considerations
- Alkylation and Claisen-Schmidt Condensation: Some related compounds with cyclopropyl and methoxyphenyl groups have been synthesized via alkylation of phenolic groups followed by Claisen-Schmidt condensation, although this is more common for related analogues rather than the exact target compound.
- Catalyst Selection: Rhodium catalysts tend to saturate aromatic rings undesirably, while platinum catalysts may cause hydrogenolysis, making Raney nickel the preferred catalyst for selective reduction.
- Purification Challenges: Methoxy-substituted phenylethanols are sensitive and prone to degradation or loss during purification, thus methods that yield high-purity product directly are preferred.
Summary Table of Preparation Methods
| Step | Method/Condition | Key Parameters | Yield/Purity | Notes |
|---|---|---|---|---|
| Reduction of 3,4-dimethoxyacetophenone | Catalytic hydrogenation with Raney nickel | 50-100 °C, 5-10 bar H2, aqueous medium | High purity, scalable | Avoids ring saturation and side reactions |
| Cyclopropyl ring closure | Organic dihalide + Zn powder in ethanol | 65 °C, 6 h, Zn:di halide 1.2:1, ammonia separation | >90% yield, >98% purity | Safe, concise, industrially viable |
| Alternative alkylation routes | O-alkylation and Claisen-Schmidt condensation | NaOH, ethanol, controlled temps | Moderate yields | Used for analogues, less common for target |
Chemical Reactions Analysis
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Scientific Research Applications
Research indicates that 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol exhibits various biological activities, including:
- Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens, suggesting potential applications in agricultural biocontrol and therapeutic contexts.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers in activated macrophages.
- Anticancer Activity : In vitro studies indicate selective toxicity against various cancer cell lines, including breast carcinoma cells (T47D), with an IC50 value of approximately 25 μM.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | T47D (breast carcinoma) | 25 | |
| Anti-inflammatory activity | Human macrophages | Not specified | |
| Enzyme inhibition | COX enzymes | Not specified |
Case Study 1: Anti-inflammatory Activity
In a study investigating anti-inflammatory compounds, this compound was tested for its ability to inhibit TNF-α production in activated macrophages. Results indicated a significant reduction in TNF-α levels compared to controls, suggesting its potential for treating inflammatory diseases.
Case Study 2: Anticancer Effects
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed selective toxicity against tumor cells while sparing normal cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Key Observations :
- Solubility: The polar methoxy groups improve water solubility relative to non-polar methyl or dichloro analogs.
Reactivity and Functionalization
- Oxidation Sensitivity: The benzylic alcohol in the parent compound is prone to oxidation, similar to 1-(3,4-dimethoxyphenyl)ethanol, which undergoes efficient catalytic oxidation (). The cyclopropyl group may stabilize intermediates via hyperconjugation.
- Esterification Potential: Analogous to triazole-thioacetic acid esters (), the hydroxyl group in the parent compound could form esters for pharmaceutical applications.
Biological Activity
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclopropyl group and a dimethoxyphenyl moiety, which may contribute to its diverse biological effects.
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with 3,4-dimethoxyphenol under specific conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its structure and purity.
Biological Activity
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon cancer), and T-47D (breast carcinoma) cells. For instance, related compounds have shown IC50 values ranging from 0.042 to 0.67 μM against these cell lines, indicating potent cytotoxic activity .
2. Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing the 3,4-dimethoxyphenyl moiety has been documented. For example, (E)-1-(3,4-dimethoxyphenyl)butadiene demonstrated significant inhibition of rat ear edema induced by inflammatory agents with IC50 values lower than those of standard anti-inflammatory drugs . This suggests that similar mechanisms may be at play in the biological activity of this compound.
3. Mechanistic Studies
Studies on the mechanism of action for structurally related compounds suggest that they may exert their effects through the inhibition of key signaling pathways involved in cell proliferation and inflammation. For example, some studies have indicated that these compounds can induce apoptosis in cancer cells by activating caspases and modulating the cell cycle .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 0.042 | |
| Antiproliferative | HCT-116 | 0.25 | |
| Anti-inflammatory | Rat Ear Edema | 21 |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antitumor Effects : A compound structurally similar to this compound was tested against multiple cancer cell lines and exhibited strong antiproliferative activity through the induction of apoptosis via caspase activation.
- Inflammation Model Study : In vivo models demonstrated that related compounds effectively reduced inflammation markers in rat models when administered at varying dosages.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized aryl ethanol derivative. For example:
- Grignard addition : Reacting 3,4-dimethoxybenzaldehyde with cyclopropylmagnesium bromide to form the secondary alcohol, followed by purification via column chromatography .
- Reductive methods : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduction of a ketone precursor (e.g., 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanone) under anhydrous conditions .
- Key variables : Solvent polarity (e.g., THF vs. diethyl ether) and temperature critically affect enantiomeric excess, as cyclopropane ring strain can lead to racemization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR distinguishes cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy groups (δ ~3.8 ppm). <sup>13</sup>C NMR confirms cyclopropyl carbons (δ 8–15 ppm) and aryl ether linkages .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 236.1412 for C₁₃H₁₈O₃) .
- X-ray crystallography : Resolves stereochemistry; however, crystal growth is challenging due to the compound’s viscosity .
Advanced Research Questions
Q. How do contradictory data arise in studies of this compound’s biological activity, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Impurity profiles : Residual solvents (e.g., dichloromethane) or unreacted starting materials (e.g., 3,4-dimethoxyphenyl intermediates) can skew bioassay results. Purity must exceed 98% (validated by GC-MS) .
- Stereochemical variability : Enantiomers (e.g., (1S)- vs. (1R)-configurations) may exhibit divergent biological activities. Chiral HPLC or enzymatic resolution is recommended for isolating single enantiomers .
- Case study : In antimicrobial assays, racemic mixtures showed 50% lower efficacy against S. aureus compared to the (1S)-enantiomer, highlighting the need for stereochemical control .
Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in pharmacological contexts?
- Methodological Answer :
- Cyclopropyl modification : Replacing cyclopropyl with larger rings (e.g., cyclohexyl) reduces blood-brain barrier permeability due to increased lipophilicity (logP > 3.5) .
- Methoxy group positioning : Removing the 3-methoxy group decreases binding affinity to serotonin receptors (e.g., 5-HT₂A, Ki shifts from 12 nM to 480 nM) .
- Hydroxyl group substitution : Converting the ethanol moiety to a ketone (via oxidation) abolishes antioxidant activity in DPPH assays (IC50 > 500 µM vs. 35 µM for parent compound) .
Q. What emerging methodologies could address scalability and sustainability challenges in synthesizing this compound?
- Methodological Answer :
- Biocatalysis : Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis in aqueous media, reducing reliance on hazardous solvents (e.g., 80% yield, ee > 95%) .
- Flow chemistry : Continuous-flow reactors with in-line IR monitoring optimize cyclopropanation kinetics (residence time < 10 min vs. 6 hr batch reactions) .
- Green solvent alternatives : Cyclopentyl methyl ether (CPME) or 2-methyl-THF improves atom economy (E-factor < 15) compared to traditional THF or DCM .
Future Directions
- Mechanistic studies : Elucidate the role of cyclopropane ring strain in modulating enzyme binding using molecular dynamics simulations .
- Environmental toxicology : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna models .
- Hybrid derivatives : Explore conjugates with known pharmacophores (e.g., chalcones) to enhance multitarget activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
